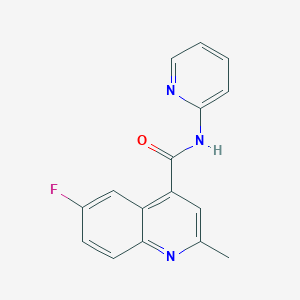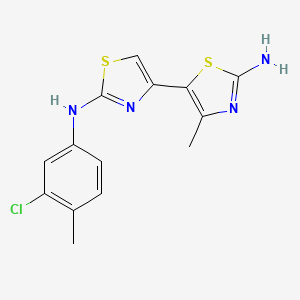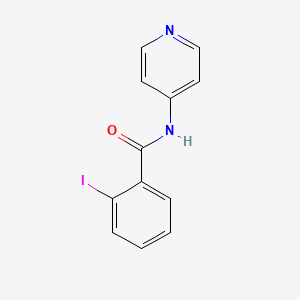![molecular formula C15H14BrN3O3 B5715395 N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide, also known as BPP-3, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique properties make it an interesting subject for further research.
Mecanismo De Acción
The mechanism of action of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell growth and inflammation. Specifically, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of protein kinase CK2, which is involved in cell proliferation and survival. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation.
Biochemical and Physiological Effects:
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce the expression of certain genes involved in inflammation, suggesting that it may have anti-inflammatory effects. In animal models, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to reduce tumor growth and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that it has been shown to be effective in inhibiting the growth of cancer cells and reducing inflammation in animal models. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide is relatively easy to synthesize using a multi-step process, making it accessible for researchers. However, one limitation of using N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to design experiments to test its efficacy.
Direcciones Futuras
There are a number of future directions for research on N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide. One area of research could be to further investigate its mechanism of action, which may help to identify additional potential applications for this compound. Additionally, further studies could be conducted to investigate the efficacy of N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide in treating different types of cancer and inflammation. Finally, research could be conducted to develop more efficient and cost-effective synthesis methods for N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Métodos De Síntesis
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide can be synthesized using a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-bromophenol with 2-bromo-1-(pyridin-3-yl)ethanone to form 2-(4-bromophenoxy)propiophenone. This compound is then reacted with hydroxylamine hydrochloride to form 2-(4-bromophenoxy)propanohydroxamic acid. Finally, this compound is reacted with N,N'-dicyclohexylcarbodiimide and N,N-diisopropylethylamine to form N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide.
Aplicaciones Científicas De Investigación
N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use in various scientific research applications. One of the primary areas of research has been in the field of cancer treatment. N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further research in this area. Additionally, N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide has been studied for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrN3O3/c1-10(21-13-6-4-12(16)5-7-13)15(20)22-19-14(17)11-3-2-8-18-9-11/h2-10H,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFDIOEGMJFBDMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)ON=C(C1=CN=CC=C1)N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C(=O)O/N=C(/C1=CN=CC=C1)\N)OC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-3-yl)methylidene]amino] 2-(4-bromophenoxy)propanoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[4-(acetylamino)-3-methoxyphenyl]amino}-4-oxobutanoic acid](/img/structure/B5715319.png)
![2-{[4-benzyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5715323.png)
![methyl 4-[(2-ethylbutanoyl)amino]benzoate](/img/structure/B5715326.png)
![4-ethoxy-N-[3-(4-methyl-1-piperazinyl)propyl]benzenesulfonamide](/img/structure/B5715334.png)



![N-[4-(diethylamino)phenyl]-N'-1-naphthylthiourea](/img/structure/B5715361.png)


![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)